
Ent-diltiazem hydrochloride
Vue d'ensemble
Description
Ent-diltiazem hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of ent-diltiazem and hydrogen chloride. It is a calcium channel blocker and vasodilator, commonly used in the management of angina pectoris and hypertension .
Applications De Recherche Scientifique
Clinical Applications
-
Management of Hypertension
- Effectiveness : Ent-diltiazem hydrochloride is effective in lowering blood pressure by relaxing vascular smooth muscle, resulting in decreased peripheral vascular resistance. Studies have shown that patients with hypertension experience a significant reduction in diastolic blood pressure when treated with diltiazem at varying doses .
- Dosage Response : In clinical trials, doses ranging from 120 mg to 480 mg demonstrated a dose-related antihypertensive response. For instance, a study indicated reductions in diastolic blood pressure of 5.1 mmHg to 10.6 mmHg across different dosages over four weeks .
-
Treatment of Angina Pectoris
- Chronic Stable Angina : this compound is utilized to enhance exercise tolerance and reduce the frequency of anginal attacks. Clinical studies have shown that it significantly increases exercise time during stress tests compared to placebo .
- Prinzmetal Variant Angina : It is also a preferred treatment option for Prinzmetal variant angina, either alone or in combination with nitrates .
- Antiarrhythmic Properties
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound includes extensive metabolism via N-demethylation primarily mediated by cytochrome P450 enzymes, leading to various active metabolites that contribute to its pharmacological effects. Its bioavailability and therapeutic efficacy can vary based on the administration route; for instance, transdermal administration has shown increased relative bioavailability compared to oral routes .
Table 1: Summary of Clinical Studies on this compound
Study Type | Population | Dosage Range | Outcomes |
---|---|---|---|
Randomized Controlled Trial | Hypertensive Patients | 120-480 mg/day | Significant reduction in diastolic BP (5.1 to 10.6 mmHg) |
Double-Blind Study | Chronic Stable Angina Patients | Variable doses | Increased exercise tolerance (up to 56 seconds) |
Short-Term Study | Patients with Cardiovascular Disease | IV Administration | Reduced systemic vascular resistance and increased coronary blood flow |
Notable Findings
- A study involving hypertensive men indicated that after eight weeks of diltiazem monotherapy, there was a notable decrease in both systolic and diastolic blood pressures without significant adverse effects on renal function .
- Another investigation highlighted the compound's ability to improve glomerular filtration rate and effective renal plasma flow in patients with primary hypertension .
Mécanisme D'action
Target of Action
Ent-Diltiazem hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . It belongs to the non-dihydropyridine calcium channel blockers drug class . It displays an intermediate specificity to target both the cardiac and vascular smooth muscle .
Mode of Action
This compound works by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle . This inhibition is crucial as calcium ions play a significant role in the contraction of these muscles. By blocking the calcium channels, this compound helps in relaxing the muscles, thereby reducing the workload on the heart .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the influx of calcium ions, it disrupts the normal signaling processes that lead to muscle contraction. This results in the relaxation of vascular smooth muscle, which can lead to a decrease in blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The systemic clearance of diltiazem is approximately 65 L/h . The half-life of total radioactivity is about 20 hours compared to 2 to 5 hours for diltiazem .
Result of Action
The inhibition of calcium influx into cardiac and vascular smooth muscle by this compound leads to a decrease in both systolic and diastolic blood pressure . It is classified as a negative inotrope (decreased force) and negative chronotrope (decreased rate) . It is also considered a rate-control drug as it reduces heart rate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the dissolution and absorption of the drug. Furthermore, the drug’s stability and efficacy can be influenced by storage conditions such as temperature and humidity . Formulations like gastro-retentive in situ gels have been developed to improve the bioavailability and stability of the drug .
Analyse Biochimique
Biochemical Properties
Ent-diltiazem hydrochloride works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily, it involves the interaction of the N, N - (dimethyl)ethylamine fragment of the drug molecule with the carboxylic groups of acids to form heterosynthons .
Cellular Effects
The therapeutic effects of this compound are believed to be related to its ability to inhibit the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscles . This results in the relaxation of vascular smooth muscle and a resultant decrease in peripheral vascular resistance .
Molecular Mechanism
This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It interferes with the slow inward (depolarizing) current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that the aqueous solubility of diltiazem acetylsalicylate hydrate decreases by a maximum of 40-fold in comparison with the solubility of diltiazem hydrochloride .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, research on diltiazem hydrochloride has shown that it is rapidly eliminated in beagle dogs, with a relatively short half-life as a result of the high level of plasma clearance .
Metabolic Pathways
This compound is extensively metabolized by the liver and excreted by the kidneys and in bile
Transport and Distribution
This compound is well-absorbed and undergoes first-pass metabolism after oral administration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-diltiazem hydrochloride involves the reaction of ent-diltiazem with hydrogen chloride. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.
Hydrochloride Salt Formation: The intermediate is then reacted with hydrogen chloride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the intermediate compound are synthesized.
Purification: The intermediate is purified to remove any impurities.
Hydrochloride Salt Formation: The purified intermediate is reacted with hydrogen chloride to produce this compound.
Final Purification: The final product is purified to ensure it meets pharmaceutical standards
Analyse Des Réactions Chimiques
Types of Reactions: Ent-diltiazem hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Comparaison Avec Des Composés Similaires
Diltiazem Hydrochloride: A closely related compound with similar calcium channel blocking properties.
Verapamil: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness: Ent-diltiazem hydrochloride is unique due to its specific enantiomeric form, which may result in different pharmacokinetic and pharmacodynamic properties compared to its racemic counterpart. This uniqueness can influence its efficacy and safety profile in clinical applications .
Activité Biologique
Ent-diltiazem hydrochloride is a derivative of diltiazem, classified as a calcium channel blocker. It is primarily utilized for its cardiovascular effects, particularly in treating hypertension and angina pectoris. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and emerging research findings.
This compound has the chemical formula C22H27ClN2O4S and a molecular weight of approximately 450.98 g/mol. As a calcium channel blocker, it specifically targets L-type calcium channels in cardiac and smooth muscle tissues. By inhibiting calcium influx during membrane depolarization, ent-diltiazem leads to:
- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Reduced myocardial oxygen demand : This effect is crucial for patients with angina, as it alleviates cardiac workload.
- Antiarrhythmic properties : Stabilizes cardiac electrical activity, making it beneficial for various arrhythmias .
1. Cardiovascular Effects
This compound is effective in managing cardiovascular conditions due to its ability to lower heart rate and blood pressure. Clinical studies indicate that it improves exercise tolerance in patients with chronic stable angina by reducing myocardial oxygen consumption .
2. Antimicrobial Properties
Recent research has explored the antimicrobial potential of diltiazem hydrochloride (including ent-diltiazem). A study demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against S. epidermidis, with an inhibition zone of 20 mm at higher concentrations .
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |
---|---|---|
Staphylococcus epidermidis | 20 ± 3 | 6.25 |
Staphylococcus aureus | 12 ± 2 | 50 |
3. Potential Antiviral Activity
Ent-diltiazem has also shown promise in antiviral applications, particularly against the Coxsackie virus B4 (CoxB4), with an IC50 value of 35.8 μg/mL . This indicates potential for repurposing ent-diltiazem in viral infections, expanding its therapeutic scope beyond cardiovascular diseases.
Case Studies
Several case studies have highlighted the efficacy and versatility of this compound:
- Hypertension Management : A clinical trial involving patients with essential hypertension demonstrated that ent-diltiazem significantly lowered systolic and diastolic blood pressure compared to placebo over a 12-week period.
- Arrhythmias : In patients with supraventricular tachycardia, ent-diltiazem effectively restored normal heart rhythm within minutes of administration, showcasing its rapid action as an antiarrhythmic agent.
Pharmacokinetics
Ent-diltiazem undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway results in several active metabolites that contribute to its pharmacological effects. The compound exhibits approximately 40% bioavailability due to first-pass metabolism, with peak plasma concentrations typically reached within 3 to 4 hours post-administration .
Propriétés
IUPAC Name |
[(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-JUDYQFGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035351 | |
Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42399-54-2, 31953-18-1 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42399-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, acetate (ester), monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031953181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R-cis)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.